![molecular formula C21H28ClN5O3S B2459799 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215792-16-7](/img/structure/B2459799.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 6-methoxybenzo[d]thiazol-2-ylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 3-chloropropylmorpholine to form the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new alkylated compounds.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride exhibit significant anti-cancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may interact with specific cellular targets involved in cancer progression, such as kinases and transcription factors.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), showing promise for further development as a therapeutic agent .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to modulate inflammatory pathways effectively:
- Inflammatory Models : In vivo studies using animal models of inflammation have shown that similar compounds can reduce markers of inflammation, such as cytokines and prostaglandins.
- Clinical Relevance : The ability to mitigate inflammation suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Antibacterial Activity
The antibacterial properties of this compound also warrant attention:
- Mechanism : The compound may disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Efficacy Studies : Laboratory tests have indicated that certain pyrazole derivatives possess significant activity against various strains of bacteria, making them candidates for antibiotic development .
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming stable complexes that block their function.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to similar compounds, N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the benzothiazole ring and the morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive review of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for various biological activities including anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
- Morpholine group : Often enhances solubility and bioavailability.
Chemical Formula
The molecular formula of the compound is C19H24N4O2S, with a molecular weight of approximately 384.48 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide have been evaluated against various cancer cell lines.
Case Study: In Vitro Evaluation
A study synthesized several benzothiazole derivatives and tested their effects on human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The active compounds exhibited significant inhibition of cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 μM .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B7 | A431 | 2.5 | Apoptosis induction |
B7 | A549 | 3.0 | Cell cycle arrest |
B7 | H1299 | 4.0 | Inhibition of IL-6 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Benzothiazoles are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have demonstrated that derivatives like this compound can significantly reduce the levels of these cytokines in stimulated macrophages .
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial activity. For example, compounds derived from this class were tested against various bacterial strains and demonstrated effective inhibition at low concentrations .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Derivative : The starting material is synthesized from 2-amino-thiophenol and methoxybenzaldehyde.
- Coupling Reaction : The resulting benzothiazole is coupled with morpholine in the presence of a suitable coupling agent.
- Carboxamide Formation : Finally, the pyrazole ring is introduced through a condensation reaction with an appropriate carboxylic acid derivative.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(24(2)23-15)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-6-5-16(28-3)14-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUURDRXHHIRIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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